Valeryl-L-carnitine-d3 (chloride)
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Overview
Description
Valeryl-L-carnitine-d3 (chloride) is a deuterated form of valeryl-L-carnitine, a short-chain acylcarnitine and a derivative of L-carnitine. This compound is primarily used as an internal standard for the quantification of valeryl-L-carnitine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of valeryl-L-carnitine-d3 (chloride) involves the esterification of L-carnitine with valeryl chloride in the presence of a deuterated solvent. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using chromatographic techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of valeryl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Valeryl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Valeryl-L-carnitine-d3 (chloride) has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of valeryl-L-carnitine.
Biology: Studied for its role in mitochondrial function and fatty acid metabolism.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the development of diagnostic assays and quality control of pharmaceutical products.
Mechanism of Action
Valeryl-L-carnitine-d3 (chloride) exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with carnitine acyltransferase enzymes, facilitating the conversion of fatty acids into acylcarnitines, which can then be transported across the mitochondrial membrane. This process is crucial for energy production in cells .
Comparison with Similar Compounds
Similar Compounds
Acetyl-L-carnitine: Another acylcarnitine derivative with a shorter acyl chain.
Propionyl-L-carnitine: Similar structure but with a propionyl group instead of a valeryl group.
Butyryl-L-carnitine: Contains a butyryl group, differing in chain length from valeryl-L-carnitine.
Uniqueness
Valeryl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry applications. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of valeryl-L-carnitine in complex biological samples .
Properties
Molecular Formula |
C12H24ClNO4 |
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Molecular Weight |
284.79 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(5,5,5-trideuteriopentanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1/i1D3; |
InChI Key |
REFPVMRTHIMPLJ-XTBBRISTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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